![molecular formula C16H19Cl2N3O B2491737 N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide CAS No. 1147496-61-4](/img/structure/B2491737.png)
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide, commonly known as CPCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which has been implicated in a variety of physiological and pathological processes. The purpose of
Wirkmechanismus
CPCA acts as a competitive inhibitor of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide, binding to the enzyme's active site and preventing it from phosphorylating its target proteins. This inhibition leads to a reduction in downstream signaling pathways, which can have a range of physiological and pathological effects depending on the specific N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform and cellular context.
Biochemische Und Physiologische Effekte
CPCA has been shown to have a range of biochemical and physiological effects, depending on the specific N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform and cellular context. In cancer cells, CPCA has been shown to inhibit cell proliferation and induce apoptosis, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in cancer cell survival. In diabetic animal models, CPCA has been shown to improve glucose tolerance and insulin sensitivity, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in insulin signaling pathways. In cardiovascular disease models, CPCA has been shown to reduce inflammation and improve cardiac function, suggesting that N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide may play a role in cardiovascular disease pathogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
CPCA has several advantages for lab experiments, including its high purity and potency as a N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide inhibitor. However, it also has several limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for CPCA research, including the development of more selective N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide inhibitors, the investigation of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide isoform-specific effects, and the exploration of CPCA as a therapeutic agent for various diseases. Additionally, there is a need for further investigation into the potential off-target effects of CPCA and the development of more precise dosing strategies to avoid toxicity.
Conclusion
In conclusion, CPCA is a valuable tool for scientific research, with its potent inhibition of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide making it a valuable tool for investigating the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in various physiological and pathological processes. While there are limitations to its use, careful dosing and further research into its potential off-target effects may help to overcome these limitations and further advance our understanding of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide signaling pathways.
Synthesemethoden
CPCA can be synthesized using a multistep process that involves the reaction of 3,5-dichloroaniline with cycloheptanone, followed by the addition of acetic anhydride and cyanide ion. The resulting product is then hydrolyzed to yield CPCA. This synthesis method has been optimized to produce high yields of pure CPCA, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
CPCA has been used extensively in scientific research to investigate the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in various physiological and pathological processes. N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide is a key regulator of cell signaling pathways, and its dysregulation has been implicated in a range of diseases, including cancer, diabetes, and cardiovascular disease. CPCA has been shown to inhibit N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide activity in vitro and in vivo, making it a valuable tool for investigating the role of N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide in these diseases.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3,5-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-12-7-13(18)9-14(8-12)20-10-15(22)21-16(11-19)5-3-1-2-4-6-16/h7-9,20H,1-6,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRKRUVGYHNUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

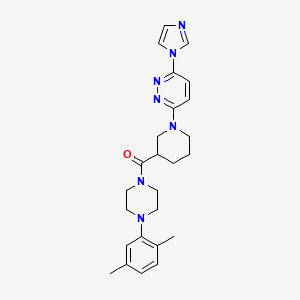
![2-[(2-chlorobenzyl)thio]-5,6,7,8-tetrahydroquinazolin-4(3H)-one](/img/structure/B2491656.png)

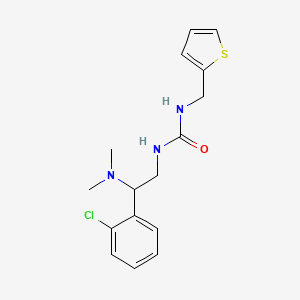
![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)
![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)
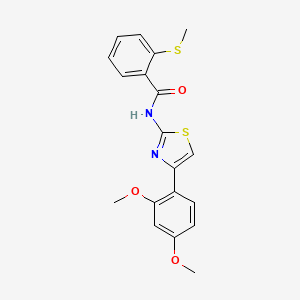
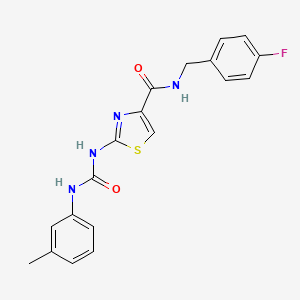
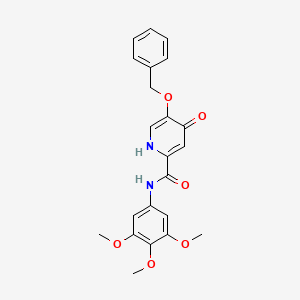
![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
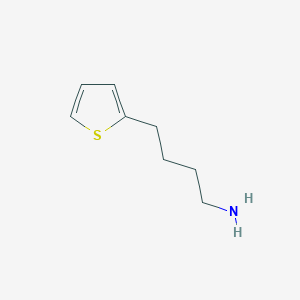
![[(1R,2R)-1-(Aminomethyl)-2-(trifluoromethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2491672.png)
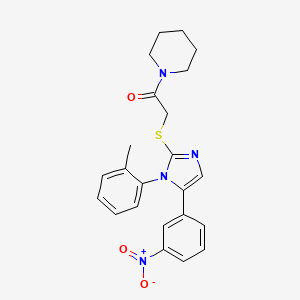
![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)